molecular formula C13H20N2O4S2 B10967364 1-[(2,4-Dimethylphenyl)sulfonyl]-4-(methylsulfonyl)piperazine

1-[(2,4-Dimethylphenyl)sulfonyl]-4-(methylsulfonyl)piperazine

Cat. No.: B10967364
M. Wt: 332.4 g/mol
InChI Key: OZWPKADFPNFZKT-UHFFFAOYSA-N
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Description

1-[(2,4-Dimethylphenyl)sulfonyl]-4-(methylsulfonyl)piperazine is a synthetic organic compound with the molecular formula C13H20N2O4S2. This compound is characterized by the presence of a piperazine ring substituted with sulfonyl groups at two positions.

Preparation Methods

The synthesis of 1-[(2,4-Dimethylphenyl)sulfonyl]-4-(methylsulfonyl)piperazine typically involves the following steps:

Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-[(2,4-Dimethylphenyl)sulfonyl]-4-(methylsulfonyl)piperazine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(2,4-Dimethylphenyl)sulfonyl]-4-(methylsulfonyl)piperazine has several scientific research applications:

    Medicinal Chemistry: The compound has been studied for its potential as a multimodal serotonergic agent, displaying high affinity for various serotonin receptors and the serotonin transporter (SERT).

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific properties.

    Biological Research: Its interactions with biological targets make it useful in studying receptor-ligand interactions and signaling pathways.

Mechanism of Action

The mechanism of action of 1-[(2,4-Dimethylphenyl)sulfonyl]-4-(methylsulfonyl)piperazine involves its interaction with serotonin receptors and the serotonin transporter (SERT). It acts as an antagonist at 5-HT3A and 5-HT7 receptors, a partial agonist at 5-HT1B receptors, and an agonist at 5-HT1A receptors. Additionally, it inhibits SERT, leading to increased extracellular serotonin levels in the brain . These interactions contribute to its potential therapeutic effects in treating major depressive disorder.

Comparison with Similar Compounds

1-[(2,4-Dimethylphenyl)sulfonyl]-4-(methylsulfonyl)piperazine can be compared with other piperazine derivatives, such as:

The uniqueness of this compound lies in its multimodal action on serotonin receptors and transporter, which distinguishes it from other piperazine derivatives with more specific or limited targets.

Properties

Molecular Formula

C13H20N2O4S2

Molecular Weight

332.4 g/mol

IUPAC Name

1-(2,4-dimethylphenyl)sulfonyl-4-methylsulfonylpiperazine

InChI

InChI=1S/C13H20N2O4S2/c1-11-4-5-13(12(2)10-11)21(18,19)15-8-6-14(7-9-15)20(3,16)17/h4-5,10H,6-9H2,1-3H3

InChI Key

OZWPKADFPNFZKT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C)C

Origin of Product

United States

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